tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Overview
Description
“tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is a chemical compound with the CAS Number: 929693-30-1 . It has a molecular weight of 286.37 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H26N2O4/c1-14 (2,3)20-13 (19)15-10-8-9 (6-7-11 (10)17)12 (18)16 (4)5/h9-11,17H,6-8H2,1-5H3, (H,15,19)/t9-,10+,11+/m0/s1
. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Stereoisomer Preparation
- Stereoselective Synthesis of Isomers : Xin Wang et al. (2017) developed a stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. The process involved controlled stereochemistry at specific centers, demonstrating the compound's versatility in creating diverse molecular structures Wang, Ma, Reddy, & Hu, 2017.
Intermediate in Synthesis of Biologically Active Compounds
- Role as a Key Intermediate : Bingbing Zhao et al. (2017) identified tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate as a crucial intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). The research highlights the compound's importance in pharmaceutical synthesis Zhao, Guo, Lan, & Xu, 2017.
Enantioselective Synthesis in Drug Development
- Use in Enantioselective Synthesis : A study by C. Campbell et al. (2009) describes the efficient enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. This research underlines the compound's significance in the development of specific drug molecules Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009.
Preparation for Specific Enantiomers
- Kinetic Resolution for Enantiomer Synthesis : Stephen G Davies et al. (2003) conducted a study on the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, facilitating the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research indicates the compound's utility in achieving specific stereochemical configurations Davies, Díez, El Hammouni, Garner, Garrido, Long, Morrison, Smith, Sweet, & Withey, 2003.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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